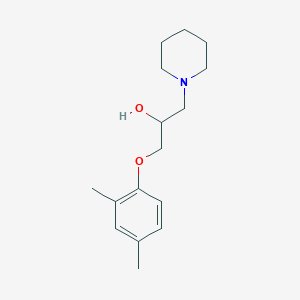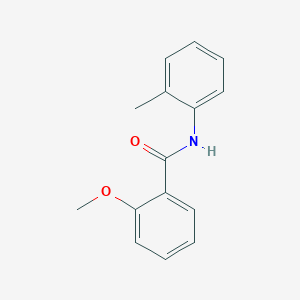
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol, commonly known as DMPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DMPP is a piperidine derivative and belongs to the class of compounds known as beta-adrenergic receptor agonists. It has been found to have a wide range of effects on the human body, including both physiological and biochemical effects.
Mécanisme D'action
DMPP works by binding to and activating beta-adrenergic receptors in the body. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn leads to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
DMPP has been found to have a wide range of biochemical and physiological effects on the body. These effects include an increase in heart rate and blood pressure, an increase in metabolic rate, and an increase in the production of certain hormones such as adrenaline and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPP in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation on various physiological and biochemical processes. However, one of the limitations of using DMPP in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research involving DMPP. One area of research involves the development of new drugs that target beta-adrenergic receptors. Another area of research involves the use of DMPP as a tool for studying the role of beta-adrenergic receptors in various disease states, such as heart disease and diabetes. Additionally, there is potential for the development of new diagnostic tools based on DMPP and its effects on beta-adrenergic receptors.
Méthodes De Synthèse
The synthesis of DMPP is a complex process that involves several steps. One of the most common methods for synthesizing DMPP is through the reaction of 1-(2,4-dimethylphenoxy)-3-chloropropane with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPP as a white crystalline solid.
Applications De Recherche Scientifique
DMPP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of DMPP as a beta-adrenergic receptor agonist. Beta-adrenergic receptors are found throughout the body and play a key role in regulating various physiological processes, including heart rate, blood pressure, and metabolism.
Propriétés
Formule moléculaire |
C16H25NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H25NO2/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3 |
Clé InChI |
XZGLTDWPPLANGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)


![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)

![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)



